molecular formula C29H22N2O B14807568 5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde

5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde

Cat. No.: B14807568
M. Wt: 414.5 g/mol
InChI Key: YLMQEEIKWREAPQ-UHFFFAOYSA-N
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Description

5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The aldehyde group can form covalent bonds with nucleophiles, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde is unique due to its trityl group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other phenyl- and methyl-substituted imidazoles .

Properties

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

5-phenyl-1-tritylimidazole-4-carbaldehyde

InChI

InChI=1S/C29H22N2O/c32-21-27-28(23-13-5-1-6-14-23)31(22-30-27)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

YLMQEEIKWREAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=O

Origin of Product

United States

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